6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 1798521-30-8) is a fused heterocyclic compound with the molecular formula C₁₆H₁₀N₄O₂S and an average molecular weight of 322.34 g/mol . Its structure features a triazolo[3,4-b][1,3,4]thiadiazole core substituted at the 3-position with a 3-methylbenzofuran moiety and at the 6-position with a furyl group. This compound belongs to a class of triazolothiadiazoles known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C16H10N4O2S |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
6-(furan-2-yl)-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10N4O2S/c1-9-10-5-2-3-6-11(10)22-13(9)14-17-18-16-20(14)19-15(23-16)12-7-4-8-21-12/h2-8H,1H3 |
InChI Key |
LDHRVNGHJVQMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC=CO5 |
Origin of Product |
United States |
Biological Activity
The compound 6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 417.49 g/mol. The structure features a triazole ring fused with a thiadiazole and functional groups that contribute to its biological activity.
Synthesis
Recent studies have reported various synthetic methodologies for producing this compound. These include:
- Conventional Synthetic Methods : Traditional methods often involve multi-step reactions that may yield lower efficiency.
- Green Chemistry Approaches : Techniques such as microwave-assisted synthesis are being explored to enhance yield and reduce reaction time.
Antibacterial Activity
Research indicates that derivatives of triazoles exhibit significant antibacterial properties. In one study, various benzofuran-based triazole derivatives were synthesized and tested against common bacterial strains such as E. coli and B. subtilis. The results showed promising efficacy with minimal inhibitory concentrations (MIC) comparable to standard antibiotics like penicillin .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 10a | 1.80 ± 0.25 | E. coli |
| 10b | 1.25 ± 0.60 | B. subtilis |
Case Study : Compound 10d , a derivative of the target compound, was identified as a potent inhibitor of acetylcholinesterase (AChE), with an IC50 value of 0.55 ± 1.00 µM, indicating its potential for treating neurodegenerative diseases like Alzheimer's .
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in several studies. Compounds structurally similar to the target compound have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of 6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be attributed to:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like AChE, which plays a crucial role in neurotransmission.
- Bacterial Cell Wall Disruption : Its interaction with bacterial membranes leads to increased permeability and eventual cell lysis.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Recent studies have demonstrated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Specifically, 6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown effectiveness against various bacterial strains. For instance, tests indicated inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
-
Anticancer Properties
- The compound's structural components are associated with anticancer activity. Research indicates that derivatives of thiadiazoles can induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines, making it a candidate for further development in cancer therapy .
- Anti-inflammatory Effects
Material Science Applications
- Organic Electronics
- The unique electronic properties of 6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole make it suitable for applications in organic electronics. Its ability to function as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its electronic properties has shown promising results in enhancing device performance .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Furyl substituents (as in the target compound and ) contribute to π-π stacking interactions in crystal packing, influencing solubility and stability .
Physicochemical Properties
Melting points, solubility, and spectral data vary significantly with substituents:
Key Observations :
Key Observations :
Anticancer and Antibacterial Activity
Anti-inflammatory and Analgesic Activity
| Compound Name | % Inhibition (Edema) | Ulcerogenicity (vs. Naproxen) |
|---|---|---|
| 6-(2-Chlorophenyl)-3-naphthoxy | 82% (3h) | 40% lower |
| 6-(2,4-Dichlorophenyl)-3-naphthoxy | 88% (3h) | 50% lower |
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
